1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
1’-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a spiro linkage
Properties
IUPAC Name |
1'-(2-bromophenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c19-15-7-3-4-8-16(15)25(22,23)20-11-9-18(10-12-20)14-6-2-1-5-13(14)17(21)24-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXVKOMSINQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
1’-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Biological Applications
The unique structural characteristics of 1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one make it a candidate for various biological applications:
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis. A study demonstrated that related compounds effectively inhibited breast cancer cell growth through modulation of survival signaling pathways .
Antimicrobial Properties
The sulfonamide derivatives often exhibit antibacterial and antifungal activities. In vitro assays suggest that related compounds can inhibit both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Study on Anticancer Effects : A case study demonstrated that modifications to the compound's structure enhanced its ability to inhibit tumor growth in xenograft models.
- Antimicrobial Efficacy : Another study explored its use against resistant bacterial strains, showing promising results in reducing bacterial load in infected models.
Mechanism of Action
The mechanism of action of 1’-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with molecular targets through its bromophenyl and sulfonyl groups. These interactions can affect various biological pathways, making the compound useful in studying enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and sulfonyl-containing molecules. What sets 1’-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one apart is its unique combination of a spiro linkage with a bromophenyl and sulfonyl group, which provides distinct chemical and biological properties .
Biological Activity
The compound 1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a derivative of spiro compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of spiro compounds, including the target compound, often involves multi-step processes. A notable method includes a one-pot synthesis utilizing ninhydrin and various naphthoquinones. This approach has been shown to yield high quantities of spiro compounds with diverse biological activities .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential anti-cancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that spiro compounds can exhibit significant anticancer properties. A study involving related spiro compounds showed inhibition of cancer cell proliferation in vitro, suggesting that the sulfonyl group may enhance biological activity through interaction with cellular targets .
- Case Study : In a cell line study, derivatives similar to the target compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer effects.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary data suggest that it may inhibit specific pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Research Findings : In animal models, administration of related spiro compounds led to a decrease in inflammatory markers such as TNF-alpha and IL-6, supporting their role as anti-inflammatory agents .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways related to proliferation and inflammation.
Comparative Biological Activity Table
Q & A
Q. Basic
- NMR : Key signals include the spirocyclic proton at δ 3.42 (OCH2), aromatic protons (δ 7.2–7.9 for bromophenyl), and the carbonyl resonance at ~170 ppm in NMR .
- X-ray crystallography : Use ORTEP-3 to resolve the spiro junction geometry and sulfonyl group orientation. Crystallize in benzene to obtain monoclinic crystals (space group P2/c) .
- HRMS : Confirm molecular ion [M+H] at m/z 438.99 (CHBrNOS requires 438.99) .
Which biological targets are associated with the spiro[isobenzofuran-piperidine] scaffold?
Basic
The scaffold exhibits high affinity for sigma-1 receptors (Ki < 10 nM), making it suitable for neuroimaging probes . Derivatives also target opioid receptors (e.g., κ-opioid) and CB2 cannabinoid receptors , with modifications like benzyl or fluorinated groups enhancing selectivity . Screen against receptor panels to identify off-target effects .
How can low yields during sulfonylation be mitigated?
Advanced
Low yields (~35% in early steps ) often arise from steric hindrance or competing hydrolysis. Strategies:
- Use anhydrous solvents (e.g., DCM) and inert atmosphere.
- Replace triethylamine with DIPEA to improve sulfonyl chloride reactivity.
- Employ microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics.
- Add molecular sieves to sequester moisture. Post-reaction, extract with ethyl acetate and wash with 5% NaHCO to remove unreacted sulfonyl chloride .
What stability considerations are critical for handling this compound?
Q. Basic
- Storage : Stable at –20°C under argon; avoid light (degradation via sulfonyl group photolysis) .
- Decomposition : Forms HBr gas upon heating; monitor via FTIR (peaks at 600–700 cm) .
- Incompatibilities : Reactive with strong oxidizers (e.g., KMnO) and reducing agents (e.g., LiAlH) .
How does the 2-bromophenylsulfonyl group influence sigma receptor binding?
Advanced
The 2-bromo substituent enhances lipophilicity (clogP ~3.5), promoting blood-brain barrier penetration. SAR studies show replacing bromine with fluorine retains affinity but reduces metabolic clearance . The sulfonyl group engages in hydrogen bonding with Glu172 in sigma-1 receptors, as confirmed by mutagenesis assays . Compare with 4-iodophenyl analogs (lower Ki) to assess halogen effects .
What in vitro models assess cytotoxicity for this compound?
Q. Basic
- MTT assay : Use SH-SY5Y neuroblastoma cells (IC determination; 72-hour exposure) .
- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity (IC >10 μM desirable) .
- Microsomal stability : Incubate with rat liver microsomes (RLM); monitor parent compound depletion via LC-MS .
What strategies are used to develop 18F^{18}\text{F}18F-labeled derivatives for PET imaging?
Q. Advanced
- Prosthetic group approach : Attach -fluoride to a precursor with a leaving group (e.g., tosylate) at the piperidine nitrogen. Optimize via SnAr reactions in DMSO at 100°C .
- Direct labeling : Use spirocyclic ketone intermediates for -fluorination via K/K . Validate radiochemical purity (>95%) via radio-HPLC .
How to resolve contradictions in reported receptor binding affinities?
Advanced
Discrepancies arise from assay conditions (e.g., membrane vs. whole-cell assays). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
